

GNF179: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	GNF179	
Cat. No.:	B15560569	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical and biological properties of **GNF179**, a promising antimalarial compound. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on structured data, detailed experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Properties

GNF179 is an optimized 8,8-dimethyl imidazolopiperazine analog with the following chemical identity:

- IUPAC Name: 2-amino-1-{3-[(4-chlorophenyl)amino]-2-(4-fluorophenyl)-8,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}ethan-1-one[1]
- SMILES String:
 CC1(C)C2=NC(=C(NC3C=CC(Cl)=CC=3)N2CCN1C(=O)CN)C1C=CC(F)=CC=1[1]
- InChl Key: KFSKTWYDIHJITF-UHFFFAOYSA-N[1]



Property	Value	Source
Molecular Formula	C22H23CIFN5O	[1][2]
Molecular Weight	427.90 g/mol	[1][2]
Appearance	Solid Powder	[1]
Purity	≥98%	[1]

Solubility

GNF179 exhibits varying solubility depending on the solvent system used. The following table summarizes key solubility data:

Solvent	Concentration	Notes	Source
DMSO	120-125 mg/mL (280.44-292.12 mM)	Sonication is recommended.	[1][2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	4 mg/mL (9.35 mM)	Sonication is recommended.	[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.86 mM)	Clear solution.	[3]
10% DMSO + 90% Corn Oil	≥ 2.08 mg/mL (4.86 mM)	Clear solution.	[3]

Biological Activity and Mechanism of Action

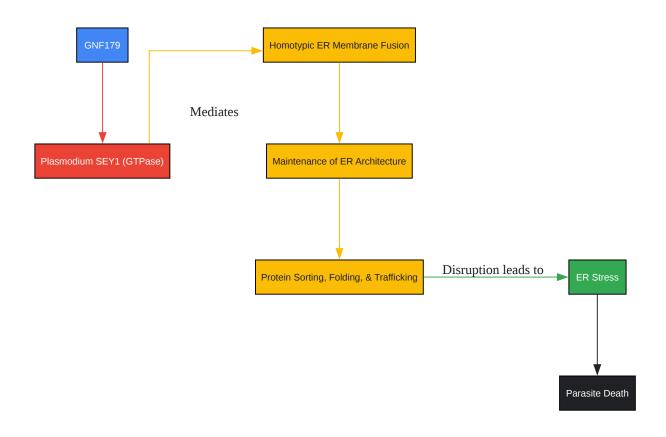
GNF179 is a potent antimalarial agent effective against multiple life stages of Plasmodium parasites, including asexual blood stages, liver stages, and gametocytes, making it a candidate for treatment, prophylaxis, and transmission-blocking strategies.[4] It demonstrates low nanomolar potency against drug-resistant strains of P. falciparum.[2][3]

The primary mechanism of action of **GNF179** involves the disruption of the parasite's intracellular secretory pathway.[5][6][7] This leads to endoplasmic reticulum (ER) stress by



impeding protein sorting, folding, and trafficking.[5][6][7]

A key molecular target contributing to the mechanism of action of imidazolopiperazines like **GNF179** is believed to be SEY1, an essential dynamin-like GTPase involved in the homotypic fusion of ER membranes.[8][9][10] **GNF179** has been shown to bind to Plasmodium SEY1, inhibit its GTPase activity, and consequently alter the morphology of the ER and Golgi apparatus in the parasite.[8][9][10]



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Caption: **GNF179** inhibits the GTPase SEY1, disrupting ER function and leading to parasite death.

Experimental Protocols In Vitro Parasite Growth Inhibition Assay (SYBR Green I)





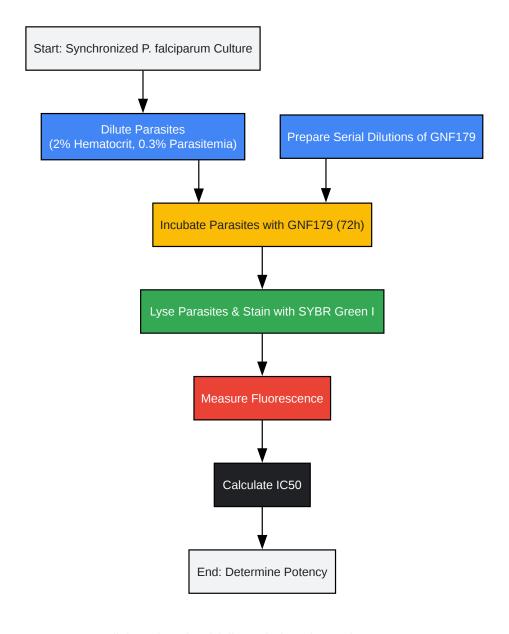


This assay is commonly used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

Methodology:

- Parasite Culture: Asynchronous P. falciparum cultures, primarily at the ring stage, are synchronized using 5% D-sorbitol.[11][12]
- Assay Preparation: The synchronized culture is diluted to a hematocrit of 2% and a parasitemia of 0.3-0.5% in complete culture medium.
- Drug Dilution: GNF179 is serially diluted in complete medium and added to a 96-well plate.
- Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions.[13]
- Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
- Fluorescence Measurement: The plate is incubated in the dark, and fluorescence is measured using a microplate reader.
- Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.





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Caption: Workflow for determining the in vitro potency of **GNF179** using the SYBR Green I assay.

In Vivo Efficacy in a Rodent Malaria Model

In vivo studies are crucial for evaluating the oral bioavailability and efficacy of antimalarial compounds.

Methodology:

Animal Model: A common model is the Plasmodium berghei-infected mouse model.



- Infection: Mice are infected with P. berghei sporozoites.
- Drug Administration: GNF179 is formulated for oral administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).[2]
- Treatment: A single oral dose of **GNF179** is administered to the infected mice at a specified concentration (e.g., 15 mg/kg or 100 mg/kg).[1][2]
- Monitoring: Parasitemia levels are monitored daily by microscopic examination of Giemsastained blood smears. Mouse survival is also recorded.
- Data Analysis: The reduction in parasitemia and the increase in survival time are used to assess the in vivo efficacy of the compound.

Pharmacokinetic Properties

Pharmacokinetic studies in mice have provided valuable insights into the drug-like properties of **GNF179**.

Parameter	Value	Species	Source
Clearance (CL)	22 ml/min/kg	Mouse	[1][2]
Volume of Distribution (Vss)	11.8 L/kg	Mouse	[1][2]
Mean Residence Time (MRT)	9 hours	Mouse	[1][2]
Terminal Half-life (t1/2)	8.9 hours	Mouse	[1][2]

Resistance Mechanisms

Resistance to imidazolopiperazines, including **GNF179**, has been associated with mutations in several P. falciparum genes:

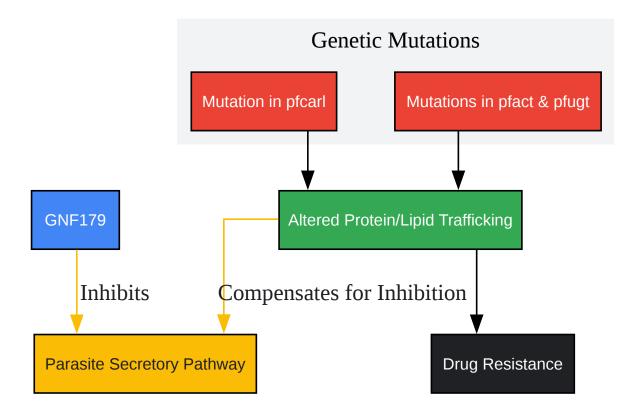
 pfcarl (cyclic amine resistance locus): Mutations in this gene, which encodes a protein localized to the cis-Golgi apparatus, are sufficient to confer resistance to GNF179 in both



asexual and sexual parasite stages.[14]

 pfact (acetyl-CoA transporter) and pfugt (UDP-galactose transporter): Mutations in these transporter genes have also been linked to resistance.[11][15]

These findings suggest that resistance may arise through alterations in fatty acid transport and membrane protein trafficking, potentially compensating for the disruptive effects of **GNF179** on the secretory pathway.[11]



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Caption: Mutations in key genes can lead to resistance against **GNF179** by altering trafficking pathways.



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